2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide
Description
Properties
IUPAC Name |
2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-14-3-5-19(6-4-14)24-21(26)15(2)23-20(25)13-22-10-16-7-17(11-22)9-18(8-16)12-22/h3-6,15-18H,7-13H2,1-2H3,(H,23,25)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYXVLBKQYJURG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide typically involves the reaction of 1-adamantylamine with 2-bromoacetyl chloride to form 2-(1-adamantyl)acetyl chloride. This intermediate is then reacted with N-(4-methylphenyl)propanamide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrocarbons.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of adamantyl-containing compounds have shown cytotoxic effects against various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF7 (breast cancer)
- HepG2 (liver cancer)
In vitro tests revealed that certain derivatives demonstrated selective cytotoxicity while sparing normal cells, making them promising candidates for further development as anticancer agents .
Antimicrobial Properties
Research has also explored the antimicrobial potential of compounds similar to 2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide. Preliminary studies suggest that such compounds exhibit significant activity against common pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported for related compounds were around 256 µg/mL, indicating a potential for use in treating bacterial infections.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression. For example, similar compounds have been investigated for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. This suggests that this compound could have therapeutic implications in neuropharmacology .
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, a series of adamantyl derivatives were synthesized and evaluated for their anticancer activity. The results indicated that certain derivatives exhibited IC50 values as low as 10.56 µM against HepG2 cells, highlighting their potential as effective anticancer agents .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of adamantyl derivatives found that several compounds demonstrated significant inhibition against Staphylococcus aureus. The research utilized standard disk diffusion methods to determine efficacy, with results indicating a promising avenue for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. This modulation leads to a reduction in the production of pro-inflammatory cytokines and mediators, thereby alleviating inflammation and pain.
Comparison with Similar Compounds
Substituent-Driven Physicochemical Properties
The adamantyl group distinguishes this compound from other propanamide derivatives. Key comparisons include:
Crystallography and Molecular Interactions
- Crystal Packing : N-{2-[N-(4-Methylphenyl)oxamoyl]phenyl}propanamide () forms dimers via N–H⋯O and C–H⋯O interactions, creating extended chains. The adamantyl group’s rigidity may disrupt such packing, leading to altered solubility and melting points .
Structure-Activity Relationship (SAR) Insights
- Lipophilicity and Bioavailability : The adamantyl group’s logP contribution (~4.5) significantly exceeds that of sulfonyl (logP ~0.5) or acetyl (logP ~-0.3) groups, favoring tissue distribution but requiring formulation adjustments for solubility .
- Steric Effects on Binding : Adamantyl’s bulk may limit interactions with shallow binding pockets but enhance affinity in hydrophobic regions, as seen in adamantane-based antivirals .
Biological Activity
Overview
2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide is a synthetic compound belonging to the class of adamantane derivatives. This compound has gained attention in medical research due to its potential therapeutic effects, particularly its anti-inflammatory and analgesic properties. Its unique structure allows it to interact with various biological pathways, making it a candidate for further investigation in pharmacological applications.
- IUPAC Name : this compound
- Molecular Formula : C22H30N2O2
- CAS Number : 1008458-07-8
While the precise biological targets of this compound remain largely unknown, its structural similarities to other adamantane derivatives suggest potential interactions with cellular receptors and enzymes. Adamantane derivatives are known for their high reactivity and ability to modulate various biochemical pathways.
Potential Mechanisms:
- Cell Signaling Pathways : The compound may influence signaling pathways related to inflammation and pain response.
- Oxidative Stress Modulation : Similar compounds have shown the ability to reduce oxidative stress markers in cellular models, indicating a potential neuroprotective effect.
Anti-inflammatory and Analgesic Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies on related adamantane derivatives have demonstrated the ability to reduce pro-inflammatory cytokines such as TNF-α and IL-1β, which are critical in inflammatory processes.
Neuroprotective Effects
In related studies, compounds with adamantane structures have been shown to protect neuronal cells from oxidative damage induced by amyloid beta (Aβ), a hallmark of Alzheimer's disease. This suggests that this compound may also possess neuroprotective qualities by modulating oxidative stress and inflammatory responses in the brain .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Reduction in TNF-α and IL-1β levels | , |
| Neuroprotective | Attenuation of Aβ-induced oxidative stress | |
| Analgesic | Potential modulation of pain pathways |
Pharmacokinetics
The pharmacokinetic profile of adamantane derivatives typically includes absorption, distribution, metabolism, and excretion phases. While specific data on this compound is limited, related compounds often undergo metabolic transformations such as hydrolysis and hydroxylation, which could influence their therapeutic efficacy.
Future Directions
The exploration of this compound's biological activity presents several avenues for research:
- Clinical Trials : Investigating its efficacy in treating inflammatory diseases or neurodegenerative conditions.
- Mechanistic Studies : Elucidating the specific biochemical pathways affected by this compound.
- Synthesis of Derivatives : Developing analogs with improved potency or selectivity for therapeutic targets.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide?
- Methodology : Multi-step organic synthesis involving adamantyl-acetic acid activation (e.g., via mixed anhydride or HOBt/EDCI coupling) followed by amidation with 4-methylaniline. Purification via column chromatography and recrystallization (e.g., using ethyl acetate/petroleum ether mixtures) ensures high purity. Characterization requires NMR (¹H/¹³C), IR, and HRMS .
- Key Considerations : Optimize reaction stoichiometry to avoid byproducts like oxamoyl derivatives observed in analogous syntheses .
Q. How can the compound’s structural integrity be validated experimentally?
- Methodology :
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for N-{2-[N-(4-methylphenyl)oxamoyl]-phenyl}propanamide (space group P1, tri-clinic system) .
- Spectroscopy : Compare ¹H NMR shifts of adamantyl protons (δ 1.6–2.1 ppm) and aromatic protons (δ 7.0–7.5 ppm) to computational predictions (DFT/B3LYP) .
Q. What preliminary biological screening assays are appropriate for this compound?
- Methodology :
- Enzyme inhibition : Use fluorescence-based assays (e.g., ACAT inhibition protocols as in Sah 58-035 analogs) .
- Antimicrobial activity : Follow CLSI guidelines for MIC determination against S. aureus and E. coli .
- Data Interpretation : Compare IC₅₀ values with structurally related propanamides (e.g., N-[2-(3-benzylphenyl)ethyl]propanamide) to identify substituent effects .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for adamantyl-propanamide derivatives?
- Methodology :
-
Comparative analysis : Synthesize analogs with substituent variations (e.g., 4-fluorophenyl, thiophene) and tabulate bioactivity data (Table 1) .
-
Computational modeling : Perform docking studies (AutoDock Vina) to correlate adamantyl hydrophobicity with target binding (e.g., ACAT1 or CXCR2) .
Table 1. SAR of Propanamide Derivatives
Substituent Enzyme Inhibition (IC₅₀, μM) Antimicrobial Activity (MIC, μg/mL) 4-Methylphenyl 12 ± 10 25 (Gram+) 4-Fluorophenyl 9 ± 7 50 (Gram–) Thiophene 14 ± 9 >100 Data adapted from
Q. How to resolve contradictions in biological activity data across studies?
- Methodology :
- Assay standardization : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time .
- Reproducibility tests : Validate ACAT inhibition in multiple models (e.g., rat liver microsomes vs. human recombinant enzyme) .
- Case Study : Discrepancies in Sah 58-035 analogs’ IC₅₀ values (0.3 μM vs. 12 μM) were linked to assay temperature (25°C vs. 37°C) .
Q. What crystallographic insights explain the compound’s conformational stability?
- Methodology : Analyze X-ray data (e.g., C–H···π interactions, S(5) ring motifs) to identify stabilizing forces. For example, N–H···O hydrogen bonds in N-{2-[N-(4-methylphenyl)oxamoyl]-phenyl}propanamide form R₂²(12) and R₂²(18) ring motifs, reducing torsional strain .
- Advanced Tools : Use PLATON for Hirshfeld surface analysis and Mercury for packing diagrams .
Q. How to design experiments for probing metabolic pathways of adamantyl-propanamides?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
